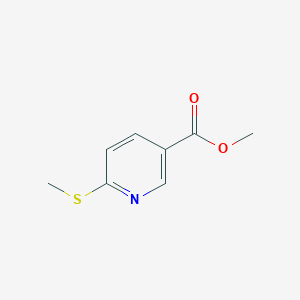
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, commonly known as DTT, is a chemical compound with a molecular formula of C14H10Cl2N2S. It is a potent antioxidant and reducing agent, widely used in biochemical research applications due to its ability to protect proteins from oxidation and reduce disulfide bonds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the condensation of 2,4-dichlorobenzaldehyde with 2-methylphenylhydrazine to form 5-(2,4-dichlorophenyl)-2-methylphenylhydrazone, which is then cyclized with thiourea to obtain the target compound.
Starting Materials
2,4-dichlorobenzaldehyde, 2-methylphenylhydrazine, thiourea, sodium hydroxide, ethanol, wate
Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 equiv) and 2-methylphenylhydrazine (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 2 hours to form 5-(2,4-dichlorophenyl)-2-methylphenylhydrazone., Step 2: Add thiourea (1.2 equiv) to the reaction mixture and continue stirring at room temperature for 4 hours to cyclize the hydrazone to form 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol., Step 3: Filter the reaction mixture and wash the solid with water to obtain the crude product. Purify the product by recrystallization from ethanol to obtain the pure compound.
科学研究应用
DTT is widely used in biochemical research applications due to its ability to protect proteins from oxidation and reduce disulfide bonds. It is commonly used to reduce disulfide bonds in proteins prior to performing gel electrophoresis, as well as to protect proteins from oxidation during protein purification and storage. DTT is also used in the study of protein folding and structure, as well as in the synthesis of peptides and other biochemical compounds.
作用机制
DTT acts as a reducing agent by donating electrons to disulfide bonds in proteins, which breaks the bonds and reduces the protein to its thiol form. This process can help to prevent protein aggregation and misfolding, and can also help to protect proteins from oxidation.
生化和生理效应
DTT has been shown to have a number of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve insulin sensitivity. DTT has also been shown to have anti-cancer properties, as well as to improve the efficacy of certain cancer treatments.
实验室实验的优点和局限性
DTT has a number of advantages for lab experiments. It is a potent reducing agent, and is relatively inexpensive and easy to use. However, DTT can be toxic to cells at high concentrations, and can also interfere with certain assays and experiments.
未来方向
There are a number of future directions for research on DTT. One area of interest is the development of new and more effective reducing agents for use in biochemical research. Another area of interest is the study of the potential health benefits of DTT, particularly in the areas of cancer prevention and treatment, and the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, there is also interest in the development of new applications for DTT, such as in the synthesis of new biochemical compounds and materials.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-4-2-3-5-13(9)20-14(18-19-15(20)21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRTXDTOXJSCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354140 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
93677-85-1 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)
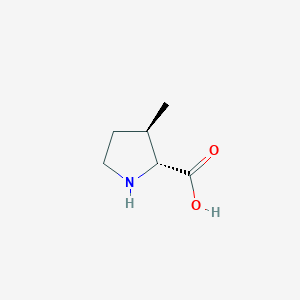

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
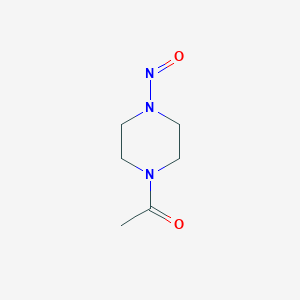
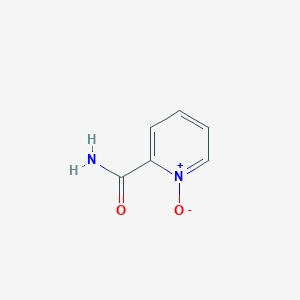
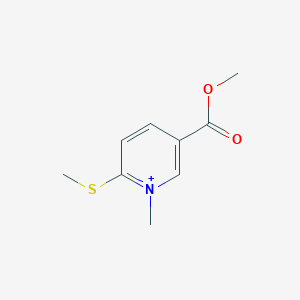
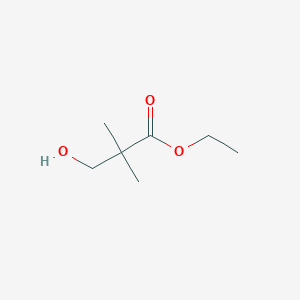
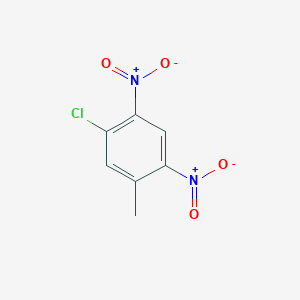

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
